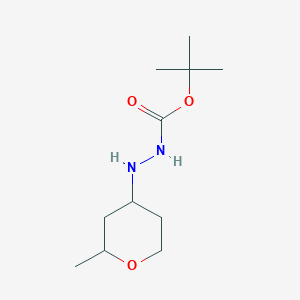
N'-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide involves several steps. One common method includes the reaction of tert-butyl carbazate with 2-methyloxan-4-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide can be compared with similar compounds such as:
tert-butyl N-[(2R,4R)-2-methyloxan-4-yl]carbamate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
N-(oxan-4-yl)(tert-butoxy)carbohydrazide: Another similar compound with slight differences in molecular structure and properties.
These comparisons highlight the uniqueness of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide in terms of its specific chemical properties and applications.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methyloxan-4-yl)amino]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-8-7-9(5-6-15-8)12-13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
ZHXQHAOHWHLGSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCO1)NNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


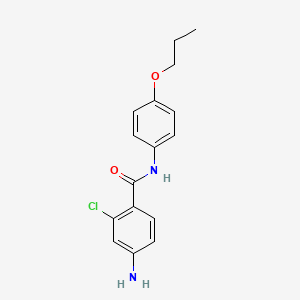
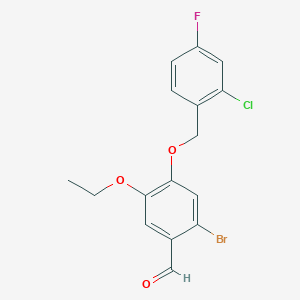
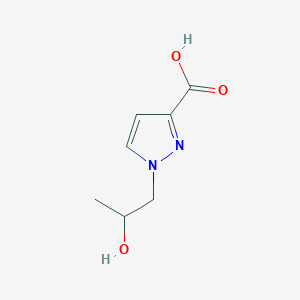
![Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
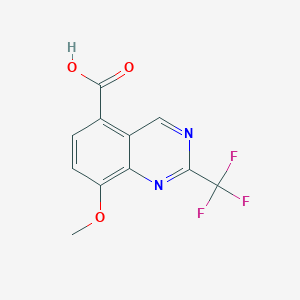
![(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13005285.png)
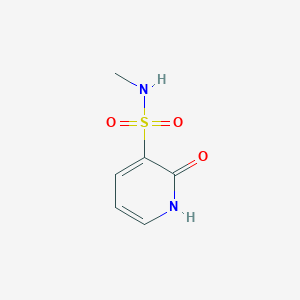
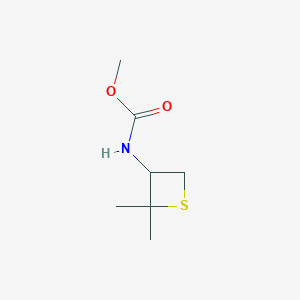
![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

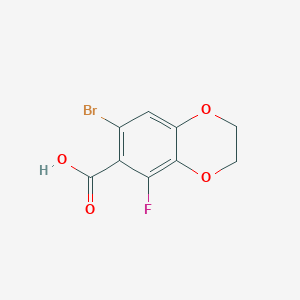
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
